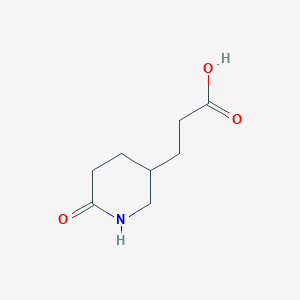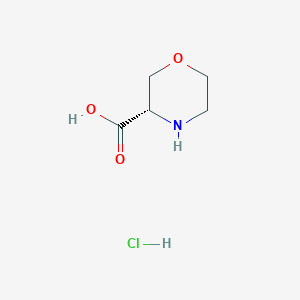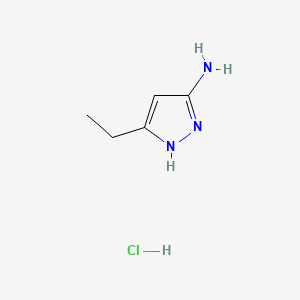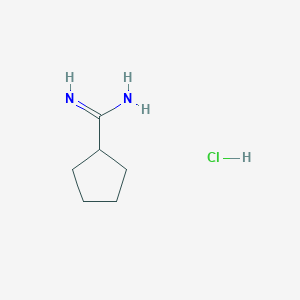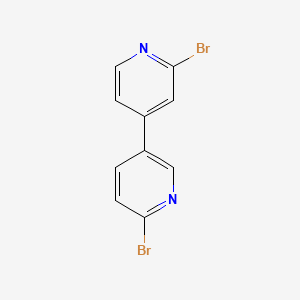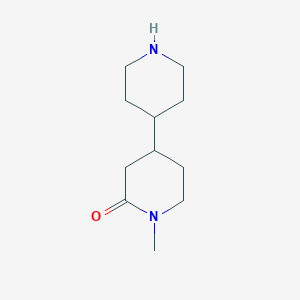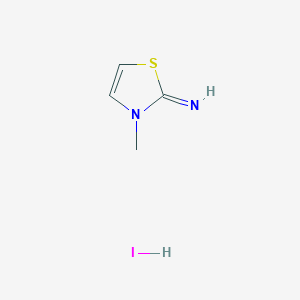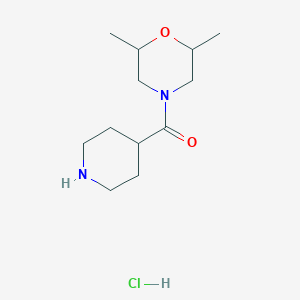
2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride
Übersicht
Beschreibung
“2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1170380-46-7 . It has a molecular weight of 262.78 and its IUPAC name is 2,6-dimethyl-4-(4-piperidinylcarbonyl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11;/h9-11,13H,3-8H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Singh et al. (2013) described the use of similar morpholine and piperidine derivatives in the synthesis of N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands. These ligands, when reacted with palladium, showed promising results as catalysts for the Heck reaction, a significant method in organic synthesis (Singh, Das, Prakash, & Singh, 2013).
Synthesis of Heterocyclic Compounds
- Genç and Servi (2005) reported a method for synthesizing 2-arylamino-2-imidazolines from N-aryldithioimidocarbonates and ethylenediamine on solid support. This process involved the use of morpholine derivatives, emphasizing their role in facilitating efficient chemical synthesis (Genç & Servi, 2005).
Pharmaceutical Applications
- Tekle-Röttering et al. (2016) explored the reaction of morpholine with ozone, a process relevant to the degradation of pharmaceutical compounds. This study highlights the importance of understanding the chemical behavior of morpholine derivatives in environmental contexts (Tekle-Röttering et al., 2016).
Antimicrobial and Antifungal Activities
- Syed, Alagwadi, and Alegaon (2013) investigated the synthesis of certain morpholine derivatives and their potential antitubercular and antifungal properties. This underscores the potential of these compounds in medicinal chemistry (Syed, Alagwadi, & Alegaon, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11;/h9-11,13H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHHHHZMSVGACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




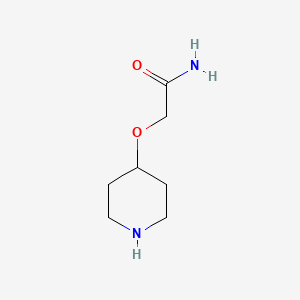
![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
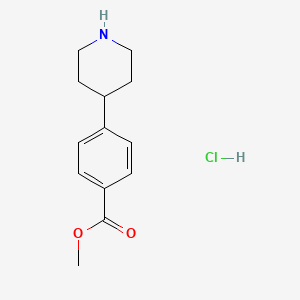
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)

